rac Benzphetamine-d3 Hydrochloride rac Benzphetamine-d3 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18004329
InChI: InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H/i2D3;
SMILES:
Molecular Formula: C17H22ClN
Molecular Weight: 278.8 g/mol

rac Benzphetamine-d3 Hydrochloride

CAS No.:

Cat. No.: VC18004329

Molecular Formula: C17H22ClN

Molecular Weight: 278.8 g/mol

* For research use only. Not for human or veterinary use.

rac Benzphetamine-d3 Hydrochloride -

Specification

Molecular Formula C17H22ClN
Molecular Weight 278.8 g/mol
IUPAC Name N-benzyl-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H/i2D3;
Standard InChI Key ANFSNXAXVLRZCG-MUTAZJQDSA-N
Isomeric SMILES [2H]C([2H])([2H])N(CC1=CC=CC=C1)C(C)CC2=CC=CC=C2.Cl
Canonical SMILES CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

rac Benzphetamine-d3 Hydrochloride, systematically named N-benzyl-1-phenyl-N-(trideuteriomethyl)propan-2-amine hydrochloride, features a phenethylamine backbone substituted with a benzyl group and a trideuteriomethylamine moiety. The deuterium atoms replace hydrogen at the methyl group adjacent to the nitrogen, as evidenced by its SMILES notation: [2H]C([2H])([2H])N(CC1=CC=CC=C1)C(C)CC2=CC=CC=C2.Cl . The compound’s InChIKey (ANFSNXAXVLRZCG-MUTAZJQDSA-N) further confirms its stereochemical and isotopic configuration .

Physicochemical Properties

The molecular weight of 278.8 g/mol and a calculated LogP value (via PubChem) suggest moderate lipophilicity, influencing its distribution in biological systems. The hydrochloride salt form enhances solubility in aqueous media, critical for in vitro assays. Structural comparisons with non-deuterated benzphetamine reveal nearly identical electronic environments, except for isotopic effects on vibrational modes and metabolic stability .

Propertyrac Benzphetamine-d3 HydrochlorideBenzphetamine Hydrochloride
Molecular FormulaC₁₇H₂₂ClNC₁₇H₂₂ClN
Molecular Weight (g/mol)278.8275.8
Deuterium Substitution3 atoms at N-methylNone
Stability in MetabolismEnhancedStandard

Synthesis and Manufacturing

Synthetic Route

The synthesis of rac Benzphetamine-d3 Hydrochloride involves a two-step process derived from patent US20110046416A1 :

  • Alkylation of Methamphetamine-d3 Hydrochloride: Methamphetamine-d3 hydrochloride reacts with benzyl chloride in aqueous potassium carbonate at 75°C, yielding rac Benzphetamine-d3 free base.

  • Salt Formation: The free base is treated with anhydrous hydrochloric acid in ethyl acetate under anhydrous conditions, directly crystallizing the hydrochloride salt without intermediate oil formation .

This method circumvents challenges in prior art, such as residual starting material (4.3% impurities) and oily intermediates, achieving >99% purity post-crystallization .

Crystallization Optimization

Ethyl acetate serves as the solvent for HCl gas dissolution, enabling rapid crystallization at 0–5°C. The absence of water during salt formation prevents hydrolysis, ensuring high yield (98%) and regulatory-compliant impurity profiles .

Applications in Research

Pharmacokinetic Studies

Deuterium labeling stabilizes the compound against first-pass metabolism, prolonging its half-life in vivo. Researchers utilize rac Benzphetamine-d3 Hydrochloride as an internal standard in LC-MS/MS assays to quantify benzphetamine levels in plasma, leveraging its near-identical retention time and ionization efficiency .

Metabolic Pathway Elucidation

Isotopic labeling allows tracking of metabolic products. Studies show that hepatic CYP3A4 mediates N-demethylation, producing deuterated metabolites detectable via mass shifts in MS spectra. This aids in mapping benzphetamine’s metabolic fate without interference from endogenous compounds .

Stability and Degradation Analysis

Accelerated stability studies (40°C/75% RH) reveal that rac Benzphetamine-d3 Hydrochloride degrades <2% over six months, compared to 5% degradation in non-deuterated analogs. Deuterium’s kinetic isotope effect reduces bond cleavage rates, enhancing shelf-life .

Pharmacological Profile

Comparative Efficacy

Table 2 compares rac Benzphetamine-d3 Hydrochloride with related stimulants:

CompoundDeuterationHalf-life (hr)CYP3A4 Affinity (Km, μM)
rac Benzphetamine-d3 HClYes8.245
Benzphetamine HClNo5.832
AmphetamineNo10–1218

Deuteration’s impact on half-life underscores its utility in longitudinal studies requiring sustained plasma levels .

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